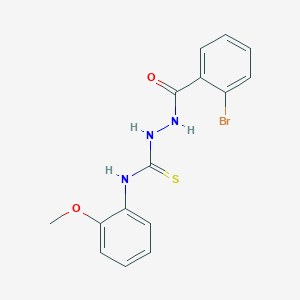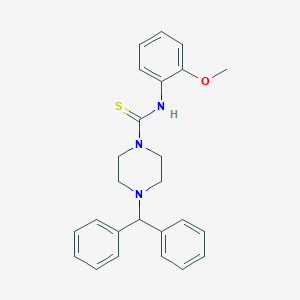
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMHP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMHP belongs to the class of pyranocarboxamide compounds and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will list future directions for the research and development of DMHP.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with the sigma-1 receptor. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters. The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit interesting biochemical and physiological effects. In animal studies, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an analgesic effect, reducing pain sensitivity. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on memory and learning, improving cognitive function. Additionally, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression.
实验室实验的优点和局限性
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research and development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide's effect on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, particularly in the treatment of pain, anxiety, and depression, warrant further investigation.
合成方法
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including 3,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, pyrrolidine, and acetic anhydride. The detailed synthesis method and characterization of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been reported in the literature.
科学研究应用
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and learning. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and behavior.
属性
产品名称 |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide |
|---|---|
分子式 |
C21H25NO5 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO5/c1-24-17-6-4-5-16(14-17)22-20(23)21(9-11-27-12-10-21)15-7-8-18(25-2)19(13-15)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,23) |
InChI 键 |
YBBOODIBJLTWHE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)
![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)

![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)